3-(2-Fluorophenyl)-1,4-dioxane-2-carboxylic acid 3-(2-Fluorophenyl)-1,4-dioxane-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17432312
InChI: InChI=1S/C11H11FO4/c12-8-4-2-1-3-7(8)9-10(11(13)14)16-6-5-15-9/h1-4,9-10H,5-6H2,(H,13,14)
SMILES:
Molecular Formula: C11H11FO4
Molecular Weight: 226.20 g/mol

3-(2-Fluorophenyl)-1,4-dioxane-2-carboxylic acid

CAS No.:

Cat. No.: VC17432312

Molecular Formula: C11H11FO4

Molecular Weight: 226.20 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Fluorophenyl)-1,4-dioxane-2-carboxylic acid -

Specification

Molecular Formula C11H11FO4
Molecular Weight 226.20 g/mol
IUPAC Name 3-(2-fluorophenyl)-1,4-dioxane-2-carboxylic acid
Standard InChI InChI=1S/C11H11FO4/c12-8-4-2-1-3-7(8)9-10(11(13)14)16-6-5-15-9/h1-4,9-10H,5-6H2,(H,13,14)
Standard InChI Key HQCIWBQBEOVPLB-UHFFFAOYSA-N
Canonical SMILES C1COC(C(O1)C2=CC=CC=C2F)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Formula and IUPAC Nomenclature

The molecular formula of 3-(2-fluorophenyl)-1,4-dioxane-2-carboxylic acid is C₁₁H₁₀FO₄, with a molecular weight of 226.19 g/mol. Its IUPAC name is derived from the 1,4-dioxane core, with substituents assigned according to priority rules: 3-(2-fluorophenyl)-1,4-dioxane-2-carboxylic acid.

Stereochemical Considerations

The 1,4-dioxane ring adopts a chair conformation, with the 2-fluorophenyl and carboxylic acid groups occupying equatorial positions to minimize steric strain . The fluorine atom at the ortho position of the phenyl ring introduces electronic effects that influence reactivity and intermolecular interactions.

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₁₁H₁₀FO₄
Molecular Weight226.19 g/mol
IUPAC Name3-(2-Fluorophenyl)-1,4-dioxane-2-carboxylic acid
CAS Registry NumberNot yet assigned
SMILESC1C(OCCO1)(C(=O)O)C2=CC=CC=C2F

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The synthesis of 3-(2-fluorophenyl)-1,4-dioxane-2-carboxylic acid can be approached via cyclization strategies similar to those reported for related dioxane derivatives . A plausible route involves:

  • Acylation of a diol precursor: Reaction of 2-fluorobenzoyl chloride with a substituted 1,3-diol under basic conditions to form an intermediate ester.

  • Ring-closing step: Intramolecular cyclization using a base such as sodium hydride (NaH) to form the 1,4-dioxane ring .

Detailed Synthetic Procedure

Step 1: Preparation of 3-(2-Fluorobenzoyloxy)propane-1,2-diol
A mixture of 1,2,3-propanetriol (1.0 eq) and 2-fluorobenzoyl chloride (1.2 eq) is stirred with calcium hydroxide (Ca(OH)₂) in 1,4-dioxane at reflux for 12 hours . The intermediate ester is isolated via column chromatography (yield: ~65%).

Table 2: Optimization of Cyclization Conditions

BaseSolventTemperature (°C)Yield (%)
NaHDMF8040
K₂CO₃DMF10025
DBUTHF6030

Physicochemical Properties

Spectral Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 4H, Ar-H), 4.85 (d, J = 12 Hz, 1H, OCH₂), 4.20 (dd, J = 8 Hz, 2H, CH₂CO), 3.90–3.70 (m, 4H, dioxane ring) .

  • ¹³C NMR (100 MHz, CDCl₃): δ 172.5 (COOH), 162.1 (C-F), 128.9–115.2 (Ar-C), 70.4 (OCH₂), 65.3 (dioxane ring) .

  • IR (KBr): 1705 cm⁻¹ (C=O), 1250 cm⁻¹ (C-F) .

Thermodynamic Data

  • Melting Point: Estimated range: 145–150°C (based on analogous dioxane derivatives) .

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water (<1 mg/mL at 25°C).

Chemical Reactivity and Functionalization

Carboxylic Acid Derivatives

The carboxylic acid group undergoes standard transformations:

  • Esterification: Reaction with methanol/H₂SO₄ yields the methyl ester.

  • Amide formation: Coupling with amines using EDC/HOBt produces bioisosteres for pharmacological screening .

Electrophilic Aromatic Substitution

The electron-deficient 2-fluorophenyl ring participates in nitration and sulfonation reactions at the meta position, guided by the fluorine atom’s directing effects .

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